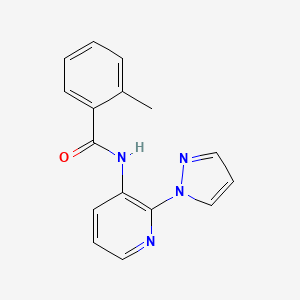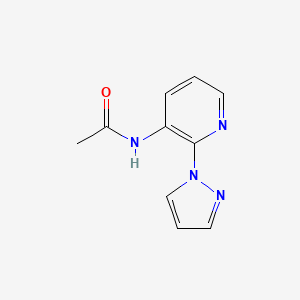
2-methyl-N-(2-pyrazol-1-ylpyridin-3-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-N-(2-pyrazol-1-ylpyridin-3-yl)benzamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. This compound is also known by its chemical name, MPB, and has been synthesized using different methods such as the Suzuki-Miyaura coupling reaction and the Buchwald-Hartwig amination reaction.
Mécanisme D'action
The mechanism of action of 2-methyl-N-(2-pyrazol-1-ylpyridin-3-yl)benzamide involves the inhibition of various cellular pathways, including the PI3K/Akt/mTOR pathway, which is involved in cell survival and proliferation. This compound also targets the NF-κB pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
2-methyl-N-(2-pyrazol-1-ylpyridin-3-yl)benzamide has been shown to exhibit various biochemical and physiological effects, including the inhibition of cell growth and proliferation, induction of apoptosis, and modulation of immune response. This compound has also been shown to have anti-inflammatory effects and to regulate the expression of various genes involved in cellular signaling and metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-methyl-N-(2-pyrazol-1-ylpyridin-3-yl)benzamide in lab experiments include its potent activity against cancer cells and its ability to modulate various cellular pathways. However, the limitations of this compound include its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the study of 2-methyl-N-(2-pyrazol-1-ylpyridin-3-yl)benzamide, including the development of new derivatives with improved solubility and bioavailability. Further studies are also needed to elucidate the exact mechanism of action of this compound and to identify its potential applications in other fields such as biochemistry and pharmacology. Additionally, more research is needed to determine the safety and efficacy of this compound in vivo and in clinical trials.
Méthodes De Synthèse
The synthesis of 2-methyl-N-(2-pyrazol-1-ylpyridin-3-yl)benzamide involves the reaction of 2-bromo-3-methylpyridine with 2-pyrazoleboronic acid in the presence of a palladium catalyst. The reaction is carried out under controlled conditions, and the product is purified by column chromatography.
Applications De Recherche Scientifique
2-methyl-N-(2-pyrazol-1-ylpyridin-3-yl)benzamide has been studied for its potential applications in medicinal chemistry, particularly in the development of new drugs for the treatment of various diseases such as cancer, inflammation, and neurological disorders. This compound has been shown to exhibit potent activity against cancer cells by inhibiting the proliferation and inducing apoptosis.
Propriétés
IUPAC Name |
2-methyl-N-(2-pyrazol-1-ylpyridin-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O/c1-12-6-2-3-7-13(12)16(21)19-14-8-4-9-17-15(14)20-11-5-10-18-20/h2-11H,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNLWCOHQIFJWPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=C(N=CC=C2)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-(2-pyrazol-1-ylpyridin-3-yl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2-methoxyethylamino)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B7539117.png)

![3-Cyclopentyl-1-[(2,4-difluorophenyl)methyl]-1-methylurea](/img/structure/B7539134.png)

![N-[(4-methoxyphenyl)methyl]azepane-1-carboxamide](/img/structure/B7539146.png)
![N,N-diethyl-4-[(2-methylbenzoyl)amino]piperidine-1-carboxamide](/img/structure/B7539152.png)
![3-methoxy-N-[1-(methylcarbamothioyl)piperidin-4-yl]benzamide](/img/structure/B7539154.png)

![2-hydroxy-N-methyl-N-[(1-methylpyrazol-4-yl)methyl]benzamide](/img/structure/B7539169.png)

![2-(4-Methylphenyl)-4-[(4-methylpiperazin-1-yl)methyl]-1,3-oxazole](/img/structure/B7539177.png)
![5-bromo-N-methyl-N-[(1-methylpyrazol-4-yl)methyl]furan-2-carboxamide](/img/structure/B7539191.png)
![N-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyridine-3-carboxamide](/img/structure/B7539193.png)